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molecular formula C11H10ClNO B8541701 2-benzyl-4-(chloromethyl)-1,3-oxazole

2-benzyl-4-(chloromethyl)-1,3-oxazole

Cat. No. B8541701
M. Wt: 207.65 g/mol
InChI Key: CNBVZKFQJIVMFF-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 31, phenylacetamide was allowed to react with 1,3-dichloroacetone to give 2-benzyl-4-chloromethyl oxazole. The yield was 33%. Recrystallization from hexane gave colorless prisms, mp 31-32° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([NH2:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O>>[CH2:7]([C:8]1[O:9][CH:15]=[C:13]([CH2:12][Cl:11])[N:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1OC=C(N1)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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